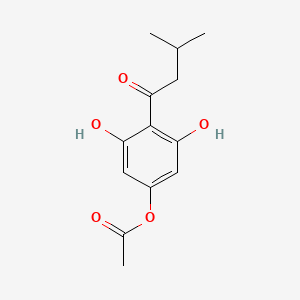
3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of hydroxyl groups, a methylbutanoyl group, and an acetate group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol derivatives and acylating agents.
Acylation Reaction: The phenol derivative undergoes an acylation reaction with an acylating agent, such as 3-methylbutanoyl chloride, in the presence of a catalyst like aluminum chloride (AlCl3).
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide (H2O2) or other oxidizing agents to introduce hydroxyl groups at the desired positions on the phenyl ring.
Acetylation: Finally, the compound is acetylated using acetic anhydride (Ac2O) to form the acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Acylation: Using catalysts to enhance the efficiency of the acylation reaction.
Controlled Hydroxylation: Employing controlled conditions to achieve selective hydroxylation.
Purification: Utilizing methods such as recrystallization, chromatography, or distillation to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the methylbutanoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Alcohols, amines, or thiols for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohol derivatives of the original compound.
Substitution: Ethers or esters formed by replacing the hydroxyl groups.
Applications De Recherche Scientifique
3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as oxidative stress response, inflammation, or cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dihydroxy-4-(3-methylbutanoyl)-2-(3-methyl-2-buten-1-yl)phenolate: A structurally related compound with additional functional groups.
3,4-Dihydroxybenzaldehyde: A simpler phenolic compound with similar hydroxyl groups but lacking the acyl and acetate moieties.
Uniqueness
3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
62545-32-8 |
|---|---|
Formule moléculaire |
C13H16O5 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
[3,5-dihydroxy-4-(3-methylbutanoyl)phenyl] acetate |
InChI |
InChI=1S/C13H16O5/c1-7(2)4-10(15)13-11(16)5-9(6-12(13)17)18-8(3)14/h5-7,16-17H,4H2,1-3H3 |
Clé InChI |
UPZRNCCGEPQAPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)C1=C(C=C(C=C1O)OC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)
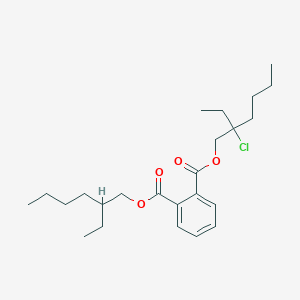

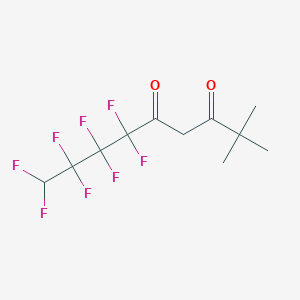
![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
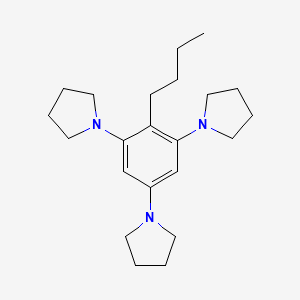
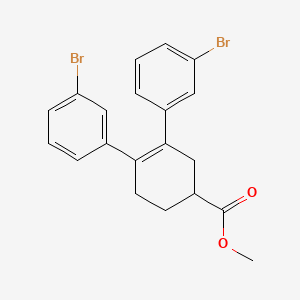


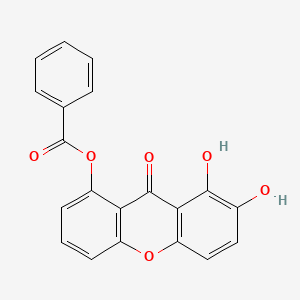
![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)
